5-Butyl-5-ethyl-1,3-dioxane
Description
Structure
3D Structure
Properties
CAS No. |
61920-22-7 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
5-butyl-5-ethyl-1,3-dioxane |
InChI |
InChI=1S/C10H20O2/c1-3-5-6-10(4-2)7-11-9-12-8-10/h3-9H2,1-2H3 |
InChI Key |
FGWHNGDOJHDLEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(COCOC1)CC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Butyl 5 Ethyl 1,3 Dioxane and Its Structural Analogues
Stereoselective Synthesis of 1,3-Dioxane (B1201747) Ring Systems
The control of stereochemistry is paramount in the synthesis of substituted 1,3-dioxanes, as the spatial arrangement of substituents significantly influences their physical and biological properties. Both diastereoselective and enantioselective approaches have been developed to afford specific stereoisomers of 5-substituted and polysubstituted 1,3-dioxanes.
Diastereoselective Approaches in 1,3-Dioxane Formation
Diastereoselective synthesis of 1,3-dioxanes often relies on the inherent stereochemistry of the starting materials or the directing influence of catalysts and substituents. The Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene, is a powerful tool for constructing the 1,3-dioxane skeleton. wikipedia.org The stereochemical outcome of this reaction can be influenced by the choice of acid catalyst and reaction conditions. For instance, the use of Lewis acids like stannic chloride or boron tribromide in the halo-Prins reaction can lead to the formation of specific diastereomers. wikipedia.org
The conformation of the 1,3-dioxane ring, which preferentially adopts a chair-like conformation, plays a crucial role in directing the stereoselectivity. thieme-connect.de Substituents at the C2, C4, C5, and C6 positions will favor an equatorial orientation to minimize steric hindrance, influencing the thermodynamic stability of the resulting diastereomers. thieme-connect.deresearchgate.net For example, in the synthesis of 2,4,6-trisubstituted 1,3-dioxanes from meso-2,4-pentanediol, the ratio of cis and trans isomers can be controlled to determine the thermodynamic preferences of the substituents. researchgate.net
One notable example is the synthesis of 4-(4-hydroxy, 3-methoxyphenyl)-5-methyl-1,3-dioxane from isoeugenol (B1672232) via the Prins reaction, which demonstrates a clean and diastereoselective transformation. acs.org The reaction of styrenes with formaldehyde (B43269), catalyzed by iodine in the presence of bis(trifluoromethanesulfonyl)imide salts, also yields 1,3-dioxanes with good diastereoselectivity. thieme-connect.com
Enantioselective Strategies Towards Chiral 1,3-Dioxanes
The synthesis of enantioenriched chiral 1,3-dioxanes is of great interest, particularly for applications in pharmaceuticals and as chiral building blocks. Organocatalysis has emerged as a powerful strategy for achieving high enantioselectivity in 1,3-dioxane synthesis. Chiral Brønsted acids, such as confined imino-imidodiphosphates (iIDPs), have been successfully employed in the enantioselective intermolecular Prins reaction of styrenes with paraformaldehyde, affording 1,3-dioxanes in good yields and with excellent enantiomeric ratios. nih.gov
Computational studies and isotope labeling experiments suggest that these reactions may proceed through a concerted, highly asynchronous addition of an acid-activated formaldehyde oligomer to the olefin. nih.gov The chiral environment provided by the catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer.
Furthermore, kinetic resolution of diols via catalytic asymmetric acetalization using chiral imidodiphosphoric acid catalysts has proven to be a highly efficient method for obtaining enantioenriched diols, which are precursors to chiral 1,3-dioxanes. acs.orgfigshare.com This method is particularly effective for the resolution of tertiary alcohols. acs.orgfigshare.com
| Catalyst/Method | Reactants | Product | Yield | Stereoselectivity (er/dr) | Reference |
| I2 / (CF3SO2)2NH | Styrene, Paraformaldehyde | 4-Phenyl-1,3-dioxane | Good | N/A | thieme-connect.com |
| Confined iIDP Brønsted Acid | Styrenes, Paraformaldehyde | Chiral 1,3-dioxanes | Good | up to 91:9 er | nih.gov |
| Chiral Imidodiphosphoric Acid | Racemic diols, Aldehyde | Enantioenriched diols/acetals | High | up to >300 s-factor | acs.orgfigshare.com |
| ZnAlMCM-41 | Styrene, Paraformaldehyde | 4-Phenyl-1,3-dioxane | High | High selectivity | rsc.org |
Green Chemistry Principles in 1,3-Dioxane Synthesis
The application of green chemistry principles to the synthesis of 1,3-dioxanes aims to reduce the environmental impact by utilizing sustainable resources, minimizing waste, and employing environmentally benign reaction conditions.
Development of Sustainable Catalytic Systems for Acetalization Reactions
A key focus in green acetalization is the replacement of homogeneous acid catalysts, which are often corrosive and difficult to separate from the reaction mixture, with heterogeneous solid acid catalysts. These catalysts can be easily recovered and reused, simplifying product purification and reducing waste. Examples of such sustainable catalysts include:
Ion-exchange resins: These have been effectively used as catalysts in the Prins reaction for the synthesis of substituted 1,3-dioxanes, offering a clean and straightforward catalytic system. acs.org
Mesoporous materials: ZnAlMCM-41, a solid acid catalyst, has shown high activity and selectivity in the Prins cyclization of olefins with formaldehyde to produce 1,3-dioxanes. rsc.org Its reusability makes it an environmentally friendly option. rsc.org
Carbon-based solid acids: These novel catalysts have demonstrated high efficiency in the acetalization of carbonyl compounds with diols. jst.go.jp
Montmorillonite K10: This clay-based catalyst has been used for the synthesis of 1,3-dioxolanes from salicylaldehyde (B1680747) and various diols, providing good yields in short reaction times. nih.gov
The use of organocatalysts, such as those based on chiral diols, also aligns with green chemistry principles by avoiding the use of toxic heavy metals. rsc.orgnih.gov
Utilization of Bio-based Solvents and Environmentally Benign Conditions
Replacing conventional volatile organic solvents with greener alternatives is another crucial aspect of sustainable 1,3-dioxane synthesis. Bio-based solvents, derived from renewable resources, are gaining traction. aalto.fi For instance, 1,3-dioxolane (B20135) compounds themselves, which can be derived from bio-based feedstocks like lactic acid and formaldehyde, have been proposed as green reaction media. rsc.org The synthesis of 1,3-dioxanes from biorenewables such as glycerol (B35011) and furfural, often under solvent-free conditions, further highlights the move towards more sustainable processes. nih.govsigmaaldrich.com
Solvent-free reaction conditions, where applicable, are highly desirable as they eliminate solvent-related waste and energy consumption for solvent removal. nih.govsigmaaldrich.com Additionally, the use of milder reaction temperatures and alternative energy sources like sonication can contribute to more energy-efficient and environmentally friendly syntheses. researchgate.net
| Green Approach | Catalyst/Solvent | Reactants | Product | Key Advantage | Reference |
| Heterogeneous Catalysis | Ion-exchange resin | Isoeugenol, Formaldehyde | Substituted 1,3-dioxane | Easy catalyst recovery and reuse | acs.org |
| Heterogeneous Catalysis | ZnAlMCM-41 | Styrene, Paraformaldehyde | 4-Phenyl-1,3-dioxane | High selectivity and reusability | rsc.org |
| Bio-based Feedstocks | Oxorhenium(V) oxazoline | Glycerol, Furfural | 1,3-Dioxolanes/Dioxanes | Use of renewable starting materials | nih.govsigmaaldrich.com |
| Bio-based Solvents | 1,3-Dioxolane-4-ones | N/A (as solvent) | N/A | Replacement of polar aprotic solvents | rsc.org |
Multi-component Reactions (MCRs) for Diverse 1,3-Dioxane Frameworks
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. While dedicated MCRs for the synthesis of a wide variety of 5-butyl-5-ethyl-1,3-dioxane analogues are still an developing area, several strategies can be viewed through the lens of multi-component synthesis.
The Prins reaction itself can be considered a three-component reaction involving an alkene, an aldehyde, and a nucleophile (often water or an alcohol from the solvent). wikipedia.org By varying these components, a range of substituted 1,3-diols and 1,3-dioxanes can be accessed in a convergent manner. wikipedia.org
Tandem reactions that proceed in a one-pot fashion also embody the principles of MCRs. For example, the synthesis of 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives through a tandem Knoevenagel condensation and Michael addition of aromatic aldehydes and 1,3-dioxane-4,6-dione (B14002328) represents a powerful method for constructing complex dioxane frameworks. clockss.org
More sophisticated MCRs are being developed for related heterocyclic systems. For instance, a Rh(II)-catalyzed asymmetric three-component cascade reaction of ylides, aldehydes, and carboxylic acids has been developed for the synthesis of chiral 1,3-dioxoles. rsc.org The development of similar innovative MCRs for the direct and diverse synthesis of 1,3-dioxane frameworks holds significant promise for the future of this field. Domino reactions initiated by organocatalysts are also a promising avenue for the stereoselective synthesis of complex heterocyclic systems, including those containing the 1,3-dioxane motif. metu.edu.tr
Derivatization Strategies and Functional Group Transformations of 1,3-Dioxanes
The inherent stability of the 1,3-dioxane ring under a variety of reaction conditions makes it an excellent protecting group for 1,3-diols and carbonyl compounds. thieme-connect.de However, the dioxane ring is not merely a passive spectator in chemical transformations. Strategic derivatization can unlock a plethora of synthetic possibilities, enabling the elaboration of the core structure and the introduction of diverse functionalities.
The direct and regioselective functionalization of the C-H bonds of the 1,3-dioxane ring presents a formidable challenge due to the presence of multiple, chemically similar C-H bonds. However, advances in synthetic methodology have provided pathways to achieve such transformations.
One approach to achieving regioselectivity is through the generation of organometallic intermediates. For instance, the preparation of configurationally defined α-alkoxylithium reagents by the reductive lithiation of 4-(phenylthio)-1,3-dioxanes has been reported. nih.gov This methodology allows for the introduction of a lithium atom at the C4 position with high stereoselectivity. The resulting 4-lithio-1,3-dioxanes can then be reacted with a variety of electrophiles to introduce substituents at this position, with retention of configuration. nih.gov While this has not been specifically demonstrated on a 5-butyl-5-ethyl substituted system, the principle offers a potential route for C4-functionalization.
Another strategy involves the functionalization of a substituent already present on the dioxane ring. An example of this is the direct ring fluorination of a 3-substituted 5-(1,3-dioxane) acetal (B89532) isoxazole (B147169). In this case, the 1,3-dioxane moiety is a substituent on an isoxazole ring, and the fluorination occurs on the isoxazole ring itself, not the dioxane. academie-sciences.fr This demonstrates the dioxane's stability and its utility as a directing or modifying group in reactions on peripheral functionalities.
The following table summarizes potential regioselective elaboration strategies for the 1,3-dioxane ring:
| Strategy | Position of Functionalization | Reagents/Methodology | Potential Products |
| Lithiation | C4 | Reductive lithiation of 4-(phenylthio)-1,3-dioxanes | 4-substituted-1,3-dioxanes |
| Functionalization of a Substituent | Peripheral to the dioxane ring | Direct fluorination of an isoxazole substituent | Fluorinated isoxazole-substituted 1,3-dioxanes |
The selective functionalization of the unactivated C-H bonds within the butyl and ethyl substituents at the C5 position of this compound is a significant synthetic hurdle. The inert nature of these alkyl chains necessitates the use of highly reactive intermediates, often involving radical processes.
Radical Translocation Reactions:
Two classical yet powerful methods for remote C-H functionalization are the Hofmann-Löffler-Freytag (HLF) reaction and the Barton reaction. These reactions rely on the generation of a radical on a heteroatom, followed by an intramolecular 1,5-hydrogen atom transfer (HAT) to generate a carbon-centered radical at a distal position.
Hofmann-Löffler-Freytag Reaction: This reaction typically involves the generation of a nitrogen-centered radical from an N-haloamine. rsc.orgresearchgate.netyoutube.com In a hypothetical application to a derivative of this compound, an N-haloamino group would need to be tethered to the molecule, for instance, by converting a C2 substituent into an aminoalkyl group. The subsequent 1,5-HAT could then selectively abstract a hydrogen from the δ-position of the butyl or ethyl chain, leading to a carbon-centered radical that can be trapped to introduce a new functional group. rsc.org
Barton Reaction: This reaction utilizes the photolysis of a nitrite (B80452) ester to generate an oxygen-centered radical. wikipedia.orgslideshare.net Similar to the HLF reaction, a 1,5-HAT can occur, leading to a δ-carbon radical. For this to be applied to the C5 substituents, a hydroxyl group would need to be present on the molecule, which could be converted to a nitrite ester. The subsequent photolysis and radical translocation could then functionalize the butyl or ethyl group. wikipedia.org
Transition Metal-Catalyzed C-H Activation:
More recently, transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of unactivated C-H bonds. rsc.orgnih.govrsc.orgresearchgate.net These methods often employ a directing group to position a metal catalyst in proximity to a specific C-H bond. While examples of this on simple 5,5-dialkyl-1,3-dioxanes are scarce, the principles could be extended. A directing group, potentially installed at the C2 position of the dioxane ring, could direct a transition metal catalyst to selectively activate a C-H bond on either the butyl or ethyl group, depending on the length and flexibility of the tether connecting the directing group to the metal center. rsc.orgnih.govrsc.org
The table below outlines these theoretical strategies for functionalizing the C5-alkyl groups:
| Strategy | Key Intermediate | Potential Functionalization |
| Hofmann-Löffler-Freytag Reaction | Nitrogen-centered radical | Amination/Halogenation at δ-carbon of alkyl chain |
| Barton Reaction | Oxygen-centered radical | Nitrosylation/Oximation at δ-carbon of alkyl chain |
| Transition Metal-Catalyzed C-H Activation | Organometallic intermediate | Arylation/Alkylation/etc. at a specific C-H bond |
The selective cleavage of the 1,3-dioxane ring is a valuable transformation that unmasks the protected 1,3-diol, often with the concomitant formation of new functional groups. The regioselectivity of this ring-opening is influenced by the substituents on the dioxane ring and the choice of reagents.
Reductive Cleavage:
The reductive cleavage of 1,3-dioxanes can be achieved using a variety of reducing agents, often in the presence of a Lewis acid. A common reagent system is lithium aluminum hydride (LiAlH₄) in combination with aluminum chloride (AlCl₃). lookchem.com This combination generates a highly reactive aluminum hydride species that can reductively open the acetal. In the case of unsymmetrical 1,3-dioxanes, the regioselectivity of the cleavage is influenced by steric and electronic factors, often leading to the formation of a primary alcohol and a secondary ether. researchgate.net
Organosilanes, in the presence of a Lewis acid, also serve as effective reagents for the reductive ring-opening of 1,3-dioxanes. acs.org The choice of the organosilane and the Lewis acid can influence the efficiency and regioselectivity of the reaction.
Grignard reagents are generally stable in the presence of 1,3-dioxanes. orgsyn.org However, under certain conditions, such as the intramolecular reaction of a Grignard reagent tethered to the dioxane, ring-opening can be induced. thieme-connect.de The reaction of alkyllithiums with certain activated 1,3-dioxanes, such as those with a vinyl group at the C2 position, can also lead to regioselective ring-opening. nih.gov
Acid-Catalyzed Hydrolysis:
The most common method for the deprotection of 1,3-dioxanes is acid-catalyzed hydrolysis. semanticscholar.orgsci-hub.seorganic-chemistry.org The reaction proceeds via protonation of one of the oxygen atoms, followed by ring-opening to form a hemiacetal, which is then hydrolyzed to the 1,3-diol and the corresponding carbonyl compound. The rate of hydrolysis is dependent on the stability of the intermediate oxocarbenium ion and the steric environment around the acetal. 5,5-Disubstituted 1,3-dioxanes are known to be quite stable towards acidic hydrolysis. thieme-connect.de
The following table provides a summary of selective ring-opening reactions:
| Reagent System | Type of Cleavage | Products |
| LiAlH₄ / AlCl₃ | Reductive | 1,3-diol monoethers |
| Organosilanes / Lewis Acid | Reductive | Silyl ethers of 1,3-diol monoethers |
| Grignard Reagents (intramolecular) | Nucleophilic | Diols with new C-C bond |
| Aqueous Acid | Hydrolytic | 1,3-diol and carbonyl compound |
Conformational Analysis and Stereochemical Elucidation of 5 Butyl 5 Ethyl 1,3 Dioxane
Theoretical Foundations of 1,3-Dioxane (B1201747) Conformational Analysis
Like cyclohexane (B81311), the 1,3-dioxane ring avoids the angle strain of a planar conformation by adopting puckered, non-planar structures. The most stable of these is the chair conformation. thieme-connect.deresearchgate.net The geometry of the 1,3-dioxane chair is slightly different from that of cyclohexane due to the shorter C-O bond lengths (approx. 1.43 Å) compared to C-C bonds (approx. 1.54 Å), resulting in a more puckered region at the O-C-O segment and a flattened region at the C-C-C segment.
The 1,3-dioxane ring is not static but undergoes a dynamic process of ring inversion, interconverting between two equivalent chair conformations. This process, known as chair-chair interconversion, proceeds through higher-energy intermediate conformations. researchgate.net The energy barrier for this inversion is a key parameter defining the ring's flexibility. For the parent 1,3-dioxane, the energy difference between the chair and the lowest-energy non-chair form (the twist-boat) is significantly higher than in cyclohexane. thieme-connect.de This is attributed to the geometric constraints imposed by the shorter C-O bonds. Computational studies have placed the free energy difference between the chair and the 2,5-twist conformer at approximately 4.85 to 5.14 kcal/mol. researchgate.net
The interconversion pathway involves passing through several non-chair forms. The complete potential energy surface includes six minima: the two chair forms and two pairs of enantiomeric flexible (twist) forms. researchgate.net These are connected by transition states that resemble half-chair and boat conformations.
While the chair form is the global energy minimum, non-chair conformations, primarily the twist-boat (or twist), play a crucial role as intermediates in ring inversion and can be populated in highly substituted derivatives. tandfonline.comacs.org There are two principal twist conformations for the 1,3-dioxane ring: the 2,5-twist and the 1,4-twist. researchgate.netresearchgate.net Computational studies have consistently shown the 2,5-twist to be lower in energy than the 1,4-twist. researchgate.net For the parent 1,3-dioxane, the relative energies of these conformations have been calculated, providing a clear picture of the energetic landscape.
| Conformation | Relative Energy (kcal/mol) | Reference |
|---|---|---|
| Chair | 0.00 | researchgate.net |
| 2,5-Twist | ~4.7 - 5.2 | researchgate.net |
| 1,4-Twist | ~6.1 - 6.2 | researchgate.net |
In certain severely crowded 1,3-dioxanes, such as 2,2-trans-4,6-tetramethyl-1,3-dioxane, extreme 1,3-diaxial steric interactions can force the molecule to adopt a twist-boat conformation as its ground state to alleviate this strain. nih.gov
Stereoelectronic Interactions Governing 1,3-Dioxane Conformations
The presence of oxygen atoms introduces powerful stereoelectronic effects that are absent in cyclohexane. wikipedia.org These effects arise from interactions between the oxygen lone pairs (n) and adjacent bonding (σ) or antibonding (σ*) orbitals. These orbital overlaps are highly dependent on the geometry of the ring and play a critical role in determining conformational stability. wikipedia.org
The anomeric effect is a classic stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C2) of a heterocyclic ring to favor an axial orientation over the sterically preferred equatorial one. thieme-connect.de In the 1,3-dioxane system, this effect is driven by a stabilizing hyperconjugative interaction between a lone pair on a ring oxygen atom (n_O) and the antibonding orbital of the adjacent C-X bond (σ*_C-X), when the substituent X is axial and thus antiperiplanar to the lone pair. epa.govrsc.org
Beyond the classic anomeric effect, the 1,3-dioxane ring is governed by a complex network of other hyperconjugative interactions. acs.orgresearchgate.net A particularly important interaction for understanding the behavior of 5-substituted dioxanes is the "homoanomeric" effect, sometimes referred to as the W-effect. nih.govacs.orgresearchgate.net This involves a stabilizing interaction between a pseudoequatorial lone pair on one of the ring oxygens and the antibonding orbital of the equatorial C5-H bond (n_p → σ*_C(5)-Heq). nih.govacs.org This through-space interaction, facilitated by a W-shaped arrangement of the orbitals, leads to a slight elongation and weakening of the equatorial C5-H bond compared to the axial one, a phenomenon known as the "reverse Perlin effect". acs.orgresearchgate.net
Other significant delocalizing interactions include σ_C-O → σ_C-H and σ_C-H → σ_C-O, which collectively fine-tune the geometry and electron distribution of the ring, making its conformational landscape distinct from that of cyclohexane. acs.orgacs.org
Influence of 5-Alkyl Substituents on Ring Conformation and Dynamics
The substitution pattern at the C5 position has a unique impact on the ring's conformation. In cyclohexane, an axial substituent experiences two destabilizing 1,3-diaxial interactions with axial hydrogens. In a 1,3-dioxane, an axial substituent at C5 is syn-axial not with hydrogens, but with the lone pairs of the two ring oxygen atoms. acs.org Since the steric demand of an electron pair is considerably smaller than that of a hydrogen atom, the energetic penalty for placing an alkyl group in the axial position at C5 is much lower than in cyclohexane. acs.orgmit.edu
This leads to significantly smaller conformational free energy values (ΔG°, or A-values) for 5-alkyl substituents. For instance, the A-value for a methyl group in cyclohexane is approximately 1.7 kcal/mol, whereas for a 5-methyl group in 1,3-dioxane, it is only around 0.8-0.9 kcal/mol. acs.org This trend holds for larger alkyl groups as well.
| Substituent (R) | ΔG° (kcal/mol) (Equatorial vs. Axial) | Reference |
|---|---|---|
| Ethyl | 0.82 | researchgate.net |
| iso-Propyl | 0.90 | researchgate.net |
| tert-Butyl | 1.10 | researchgate.net |
In the specific case of 5-Butyl-5-ethyl-1,3-dioxane, the presence of two substituents at the C5 position effectively locks the ring into a single chair conformation, preventing ring inversion. This is known as an anancomeric system. One substituent must occupy an axial position while the other occupies an equatorial position. Based on the conformational principles outlined, the steric bulk of the substituents will determine the preferred arrangement. Although both butyl and ethyl groups have relatively small A-values at this position, the ethyl group is smaller than the n-butyl group. Consequently, to minimize the minor steric interactions that do exist with the oxygen lone pairs and the rest of the ring, the thermodynamically preferred conformation will place the larger n-butyl group in the more spacious equatorial position and the smaller ethyl group in the axial position. The energy difference between this conformation and one with an axial butyl group would be expected to be small, reflecting the difference in their respective A-values.
Conformational Preferences of Butyl and Ethyl Groups at C5
In 5,5-disubstituted 1,3-dioxanes like this compound, the primary conformational consideration is the orientation of the alkyl chains to minimize steric hindrance. Unlike monosubstituted rings where a substituent can occupy either an axial or equatorial position, both the butyl and ethyl groups are fixed to the C5 carbon. The 1,3-dioxane ring is known to exist predominantly in a chair conformation. thieme-connect.de
The conformational preference at C5 is influenced by interactions with the axial lone pairs of the ring oxygen atoms. These interactions are generally considered less sterically demanding than the 1,3-diaxial interactions with axial hydrogens found in cyclohexane. thieme-connect.descispace.com Consequently, the presence of two alkyl groups at the C5 position does not introduce prohibitive steric strain that would force the ring into a twist-boat conformation. The dominant chair conformer will, however, be subject to the rotational orientations (rotamers) of the butyl and ethyl groups. These alkyl chains will preferentially adopt staggered conformations to minimize both internal gauche interactions and steric clashes with the ring's axial protons at C4 and C6. It is expected that the larger butyl group will occupy the less sterically crowded space, influencing the preferred orientation of the smaller ethyl group.
Determination of Gibbs Conformational Energies (∆G°)
The Gibbs conformational energy, or A-value, quantifies the energy difference between a substituent's axial and equatorial orientations. For 5,5-disubstituted rings, this concept is not directly applied to the equilibrium between two different chair conformations. However, the principles used to determine these energies in related molecules are highly relevant.
In studies of 5-alkyl-1,3-dioxanes, Gibbs conformational energies (∆G°) have been determined by correlating experimental vicinal coupling constants from ¹H NMR spectroscopy with theoretical values derived from quantum-chemical calculations. researchgate.net This method allows for the quantification of the energy preference for a substituent to be in the equatorial position. While a specific ∆G° value for the 5-butyl-5-ethyl substitution pattern is not documented, the values for individual alkyl groups provide insight into their steric demands. For instance, research on 5-alkyl-1,3-dioxanes has established ∆G° values for various substituents, illustrating the energetic cost of placing them in an axial position. researchgate.net
| Substituent (R) at C5 | ∆G° (kcal/mol) | Method | Reference Solvent |
|---|---|---|---|
| Ethyl | 0.9 | ¹H NMR | CHCl₃ |
| tert-Butyl | 1.1 | ¹H NMR | CCl₄ |
| Phenyl | 1.3 | ¹H NMR | Et₂O |
Data derived from studies on 5-mono-substituted 1,3-dioxanes. researchgate.net
Computational Chemistry Applications in Conformational Studies
Computational chemistry provides powerful tools for investigating the complex conformational landscape of molecules like this compound. These methods allow for precise calculations of molecular energies and the mapping of pathways for conformational interconversion.
Quantum-Chemical Calculations (e.g., DFT, Ab Initio, MP2) for Energetics
Quantum-chemical calculations are instrumental in determining the relative stabilities of various conformers. Methods such as Density Functional Theory (DFT), Ab Initio (such as Hartree-Fock, HF), and Møller-Plesset perturbation theory (MP2) are employed to calculate the electronic structure and energy of a molecule. researchgate.netsemanticscholar.orgresearchgate.net
For 1,3-dioxane systems, these calculations have shown that the chair conformer is the global minimum on the potential energy surface. researchgate.net Other higher-energy local minima include the 1,4-twist and 2,5-twist conformers. Studies on 5-alkyl-1,3-dioxanes using the RHF/6-31G(d) level of theory have quantified the energy differences between the equatorial chair (Ceq), axial chair (Cax), and various twist conformers, providing a detailed energetic picture. researchgate.net
| Conformer | Relative Energy (ΔE, kcal/mol) for 5-Ethyl-1,3-dioxane | Relative Energy (ΔE, kcal/mol) for 5-tert-Butyl-1,3-dioxane |
|---|---|---|
| Equatorial Chair (Ceq) | 0.0 | 0.0 |
| Axial Chair (Cax) | 0.6 | 1.1 |
| 2,5-Twist (2,5-T) | 4.3 | 4.9 |
| 1,4-Twist (1,4-T) | 5.7 | 8.4 |
Relative energies calculated at the RHF/6-31G(d) level of theory for analogous 5-mono-substituted compounds. researchgate.net
Potential Energy Surface Mapping and Transition State Characterization
Mapping the potential energy surface (PES) allows for the characterization of pathways for conformational isomerization, such as the chair-to-chair ring flip. For 5-substituted 1,3-dioxanes, quantum-chemical studies have revealed two primary pathways for this inversion, both proceeding through twist-boat intermediates. researchgate.net
These studies identify the transition states (TS) that connect the stable conformers and calculate the associated energy barriers. For example, in the inversion of 5-alkyl-1,3-dioxanes, the transition from the chair conformer to a twist conformer represents the rate-limiting step. The energy of these transition states determines the activation energy for the ring-flipping process. Computational studies on 5,5-dinitro-1,3-dioxane (B186992) have similarly shown that the chair-chair interconversion proceeds through a 2,5-twist-form intermediate. researchgate.net
| Transition | Calculated Barrier (kcal/mol) for 5-Ethyl-1,3-dioxane | Calculated Barrier (kcal/mol) for 5-tert-Butyl-1,3-dioxane |
|---|---|---|
| Ceq → 2,5-T | 9.1 | 10.4 |
| Ceq → 1,4-T | 10.4 | 10.9 |
| Cax → 2,5-T | 8.5 | 9.3 |
| Cax → 1,4-T | 9.8 | 9.8 |
Energy barriers for conformational isomerization based on RHF/6-31G(d) calculations for analogous compounds. researchgate.net
Advanced Spectroscopic Probes for Conformational and Stereochemical Insights
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the experimental elucidation of the stereochemistry and conformational dynamics of 1,3-dioxane derivatives.
Reaction Mechanisms and Reactivity Profiling of 5 Butyl 5 Ethyl 1,3 Dioxane
Mechanistic Pathways of 1,3-Dioxane (B1201747) Ring Formation
The synthesis of 5-Butyl-5-ethyl-1,3-dioxane, like other 1,3-dioxanes, is primarily achieved through two key mechanistic routes: acid-catalyzed acetalization and the Prins reaction. These pathways involve the formation of a six-membered ring from acyclic precursors.
Acid-Catalyzed Acetalization and Ketalization Reactions
The most common method for synthesizing this compound involves the acid-catalyzed reaction of an aldehyde (typically formaldehyde) with 2-butyl-2-ethyl-1,3-propanediol (B52112). This reaction is a classic example of acetal (B89532) formation and is reversible. acs.org
The mechanism proceeds through several key steps:
Protonation of the Carbonyl: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon significantly more electrophilic. mdpi.com
Nucleophilic Attack: One of the hydroxyl groups of the 2-butyl-2-ethyl-1,3-propanediol acts as a nucleophile, attacking the activated carbonyl carbon. This step results in the formation of a protonated hemiacetal intermediate.
Deprotonation: A base (such as the conjugate base of the acid catalyst or another alcohol molecule) removes a proton from the newly formed oxonium ion, yielding a neutral hemiacetal.
Protonation of the Hemiacetal Hydroxyl: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water).
Formation of an Oxocarbenium Ion: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the water molecule, leading to the formation of a resonance-stabilized oxocarbenium ion.
Intramolecular Cyclization: The second hydroxyl group of the propanediol (B1597323) derivative then acts as an intramolecular nucleophile, attacking the oxocarbenium ion. This ring-closing step forms the six-membered 1,3-dioxane ring.
Final Deprotonation: The resulting protonated dioxane is deprotonated to yield the final this compound product and regenerate the acid catalyst. mdpi.com
To drive the equilibrium towards the formation of the dioxane, water is typically removed from the reaction mixture, for instance, by using a Dean-Stark apparatus. acs.org
Prins Reaction and Related Cycloaddition Mechanisms
Alternatively, 1,3-dioxanes can be synthesized via the Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.org For the synthesis of a 5,5-disubstituted-1,3-dioxane like this compound, the reaction would typically involve an appropriately substituted alkene and an excess of an aldehyde (like formaldehyde) under acidic conditions. journals.co.zaorganic-chemistry.org
The general mechanism for dioxane formation via the Prins reaction is as follows:
Activation of the Aldehyde: An acid catalyst protonates the aldehyde, forming a highly electrophilic oxonium ion. researchgate.net
Electrophilic Attack: The alkene attacks the activated aldehyde, forming a β-hydroxy carbocation intermediate. The stability of this carbocation is crucial for the reaction to proceed.
Capture of the Carbocation: In the presence of excess aldehyde, the carbocationic intermediate is trapped by a second molecule of the aldehyde. This forms a new oxonium ion where the positive charge is delocalized over an oxygen and a carbon atom. journals.co.za
Ring Closure: Subsequent intramolecular ring closure leads to the formation of the 1,3-dioxane ring. dntb.gov.ua
The outcome of the Prins reaction is highly dependent on the reaction conditions. The formation of the 1,3-dioxane is favored at lower temperatures and when an excess of the aldehyde is used. wikipedia.org
Reactivity of the 1,3-Dioxane Heterocycle
The reactivity of this compound is dominated by the chemistry of the acetal functional group. The ring is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions. The substituents at the 5-position influence the conformational preferences of the ring, which in turn can affect its reactivity.
Stability and Cleavage Reactions of the Acetal Moiety
The acetal moiety in this compound provides stability against bases, nucleophiles, and hydrides, making the 1,3-dioxane a useful protecting group for 1,3-diols or carbonyl compounds. thieme-connect.de However, this stability is lost under acidic conditions.
The cleavage of the dioxane ring is essentially the reverse of the acid-catalyzed acetalization reaction. scbt.com The mechanism involves:
Protonation of one of the ring oxygen atoms.
Ring opening to form a resonance-stabilized oxocarbenium ion.
Trapping of this intermediate by a nucleophile, typically water in hydrolysis reactions.
Further reaction to yield the original diol (2-butyl-2-ethyl-1,3-propanediol) and the aldehyde.
The rate of this acid-catalyzed hydrolysis is influenced by the substitution pattern on the dioxane ring. Studies on related 5,5-dialkyl-1,3-dioxanes have shown that they are quite stable towards acidic hydrolysis. For example, 5,5-dimethyl-1,3-dioxanes exhibit slower hydrolysis rates compared to unsubstituted 1,3-dioxane, a factor that enhances their utility as robust protecting groups. thieme-connect.de This increased stability is attributed to steric hindrance around the acetal center.
Elucidation of Reaction Intermediates and Transition States
The key intermediates in the formation and cleavage of the this compound ring are carbocations, specifically oxocarbenium ions. In the acid-catalyzed acetalization pathway, a crucial intermediate is the oxocarbenium ion formed after the departure of a water molecule from the protonated hemiacetal. This intermediate is stabilized by resonance, with the positive charge shared between the carbon and the oxygen atom.
In the Prins reaction, the initial electrophilic attack of the activated aldehyde on the alkene leads to a β-hydroxy carbocation. The subsequent trapping of this carbocation by another aldehyde molecule leads to a new intermediate that cyclizes to the dioxane. Computational studies on the Prins reaction have helped to elucidate the structures and energies of these intermediates and the transition states connecting them. dntb.gov.ua
The transition states in these reactions are of significant interest. For the ring-closure step in acetalization, a chair-like transition state is generally favored. researchgate.net The stereochemistry of the final product is often determined during this step. For example, in the formation of substituted dioxanes, the substituents will tend to occupy positions in the transition state that minimize steric interactions, leading to the thermodynamically preferred product.
Kinetic and Thermodynamic Investigations of Reaction Pathways
Due to a lack of specific kinetic and thermodynamic data for this compound in the existing scientific literature, this section will draw upon research conducted on analogous 5,5-dialkyl-substituted 1,3-dioxanes to infer the probable kinetic and thermodynamic characteristics of its reaction pathways. The primary reaction pathway of interest for 1,3-dioxanes is acid-catalyzed hydrolysis, which results in the cleavage of the acetal or ketal linkage.
The stability of the 1,3-dioxane ring is significantly influenced by the substitution pattern at the C5 position. Research has shown that 5,5-disubstituted 1,3-dioxanes exhibit considerable stability towards acidic hydrolysis. This stability can be attributed to the steric hindrance provided by the gem-dialkyl groups at the C5 position, which can affect the conformational changes required for the hydrolysis mechanism to proceed.
Kinetic studies on the acid-catalyzed hydrolysis of various 5,5-dialkyl-1,3-dioxanes have provided insights into the influence of the alkyl chain length on the reaction rate. While specific rate constants for this compound are not available, relative rate data for similar compounds under acidic conditions (0.003 M HCl in 7:3 dioxane/H₂O at 30°C) demonstrate a trend. For instance, a study reported the relative hydrolysis rates of several 2,2-disubstituted-5,5-dialkyl-1,3-dioxanes.
Table 1: Relative Rates of Acid-Catalyzed Hydrolysis for Analogous 5,5-Dialkyl-1,3-dioxanes
| Compound | Relative Rate of Hydrolysis |
|---|---|
| 2,2-Dimethyl-5,5-diethyl-1,3-dioxane | 7.65 |
| 2,2-Dimethyl-5,5-dipropyl-1,3-dioxane | 2.67 |
Data is for illustrative purposes to show the trend in reactivity for analogous compounds.
This data suggests that as the steric bulk of the alkyl groups at the C5 position increases (from diethyl to dipropyl), the rate of hydrolysis decreases. Extrapolating from this trend, it is reasonable to predict that this compound would also exhibit a relatively slow rate of acid-catalyzed hydrolysis.
Thermodynamic investigations into the formation of 1,3-dioxanes from aldehydes or ketones and 1,3-diols indicate that the reaction is an equilibrium process. The position of the equilibrium is influenced by factors such as the structure of the reactants and the reaction conditions, including the removal of water to drive the reaction towards the formation of the dioxane.
Table 2: Gibbs Conformational Energies for 5-Alkyl Substituents in 1,3-Dioxanes
| 5-Alkyl Substituent | ΔG° (kcal/mol) |
|---|---|
| Ethyl | 0.9 |
| Isopropyl | 1.3 |
| tert-Butyl | 1.1 |
While specific thermodynamic parameters for the formation of this compound have not been reported, the reaction is expected to be reversible. The formation of the dioxane is typically favored by the removal of water, shifting the equilibrium towards the product side. The inherent stability of the 5,5-disubstituted 1,3-dioxane ring suggests that once formed, the compound would be thermodynamically stable under non-hydrolytic conditions.
Advanced Spectroscopic and Analytical Methodologies for Chemical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The primary structure of 5-Butyl-5-ethyl-1,3-dioxane can be effectively determined using ¹H and ¹³C NMR spectroscopy. These techniques provide information on the number and types of chemically non-equivalent protons and carbons, respectively.
Dioxane Ring Protons: The protons on the dioxane ring (at positions 2, 4, and 6) are diastereotopic and are expected to show complex splitting patterns. Typically, the axial and equatorial protons at C4 and C6 will have different chemical shifts, often appearing as complex multiplets. The protons at C2, being adjacent to two oxygen atoms, will be the most deshielded of the ring protons.
Ethyl Group Protons: The ethyl group will present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from scalar coupling to each other.
Butyl Group Protons: The butyl group will show a terminal methyl (CH₃) triplet, and three methylene (CH₂) groups appearing as multiplets.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
Dioxane Ring Carbons: The C5 carbon, being a quaternary carbon, will likely appear as a weak signal. The C2, C4, and C6 carbons will have distinct chemical shifts, with C2 being the most downfield due to its proximity to two oxygen atoms.
Alkyl Group Carbons: The carbons of the butyl and ethyl groups will each give rise to a unique signal.
A summary of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented in the interactive data table below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Dioxane C2-H₂ | ~4.6-4.8 | ~94.0 |
| Dioxane C4/C6-H₂ | ~3.6-3.9 | ~65.0 |
| Dioxane C5 | - | ~35.0 |
| Ethyl -CH₂- | ~1.4 | ~25.0 |
| Ethyl -CH₃ | ~0.8 | ~8.0 |
| Butyl -CH₂- (α) | ~1.3 | ~30.0 |
| Butyl -CH₂- (β) | ~1.2 | ~23.0 |
| Butyl -CH₂- (γ) | ~1.3 | ~22.0 |
| Butyl -CH₃ | ~0.9 | ~14.0 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
To unambiguously assign the ¹H and ¹³C signals and to elucidate the connectivity of the atoms, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings. For this compound, COSY would show correlations between the adjacent methylene groups within the butyl chain, and between the methyl and methylene protons of the ethyl group. It would also help in tracing the connectivity within the dioxane ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on their attached protons. For instance, the proton signals of the dioxane ring at C4 and C6 would correlate with their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. In the context of this compound, NOESY can help to determine the relative orientation of the butyl and ethyl groups and can provide insights into the preferred conformation of the dioxane ring.
The 1,3-dioxane (B1201747) ring is known to exist in a chair conformation, which can undergo ring inversion. For 5,5-disubstituted 1,3-dioxanes, this ring flip is a dynamic process that can be studied by variable temperature NMR. At room temperature, if the rate of inversion is fast on the NMR timescale, the axial and equatorial protons at C4 and C6 may appear as averaged, broad signals. Upon cooling, the rate of inversion slows, and separate, sharp signals for the axial and equatorial protons can be resolved. The coalescence temperature can be used to calculate the energy barrier for the ring inversion process. The presence of the bulky butyl and ethyl groups at the C5 position will influence the conformational equilibrium and the barrier to ring inversion. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₀H₂₀O₂), the expected exact mass of the molecular ion [M]⁺˙ would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen. This high-precision measurement allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds with the same nominal mass.
In tandem mass spectrometry, the molecular ion is isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the fragmentation is expected to be initiated by the cleavage of the bonds within the dioxane ring and the alkyl substituents. Common fragmentation pathways for 1,3-dioxanes involve the loss of formaldehyde (B43269) (CH₂O) or other small neutral molecules. docbrown.info The loss of the butyl and ethyl side chains through alpha-cleavage is also a probable fragmentation pathway. chemguide.co.uk The analysis of these fragment ions allows for the reconstruction of the molecular structure, providing confirmatory evidence for the connectivity established by NMR.
A table of expected major fragment ions in the mass spectrum of this compound is provided below.
| m/z | Proposed Fragment Structure | Neutral Loss |
| 172 | [C₁₀H₂₀O₂]⁺˙ (Molecular Ion) | - |
| 143 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 115 | [M - C₄H₉]⁺ | Loss of butyl radical |
| 87 | [C₄H₇O₂]⁺ | Cleavage of the dioxane ring |
| 57 | [C₄H₉]⁺ | Butyl cation |
| 29 | [C₂H₅]⁺ | Ethyl cation |
X-ray Diffraction (XRD) for Single Crystal Structure Analysis
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and its orientation within a crystal lattice. While specific crystallographic data for this compound is not prominently available in published literature, analysis of closely related 5,5-disubstituted and other substituted 1,3-dioxane structures provides significant insight into its expected solid-state conformation. asianpubs.orgasianpubs.org
Studies on compounds such as (5-Ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol and 2-(4-Chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid consistently show that the 1,3-dioxane ring preferentially adopts a chair conformation, which is the most stable arrangement to minimize steric and torsional strain. asianpubs.orgasianpubs.org In this conformation, substituents at the C5 position, like the butyl and ethyl groups in this compound, would be positioned to minimize steric hindrance. The bulky tert-butyl group in similar structures has been shown to occupy an equatorial position. nih.gov This suggests that the butyl and ethyl groups would also arrange themselves to achieve maximum thermodynamic stability.
The analysis would involve irradiating a single crystal of the compound with monochromatic X-rays and measuring the diffraction pattern. The resulting data on angles and intensities of the diffracted beams allow for the calculation of the electron density map and, subsequently, the precise atomic positions, bond lengths, and bond angles.
Table 1: Representative Crystallographic Data for a Substituted 1,3-Dioxane Analogue (Data for (5-Ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol) asianpubs.org
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | I4(1)/a |
| a (Å) | 29.921(2) |
| b (Å) | 29.921(2) |
| c (Å) | 5.9627(9) |
| V (ų) | 5338.1(10) |
| Z (molecules/unit cell) | 16 |
| Calculated Density (g/cm³) | 1.176 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups and probe the molecular structure of a compound by analyzing its vibrational modes. Together, they provide a complementary "vibrational fingerprint" that is unique to the molecule.
For this compound, the IR spectrum would be dominated by absorptions corresponding to the vibrations of its constituent parts. The most prominent bands would include:
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region arising from the symmetric and asymmetric stretching of the C-H bonds in the butyl and ethyl chains, as well as the methylene groups of the dioxane ring.
C-O-C Stretching: The 1,3-dioxane ring is characterized by strong C-O-C (ether) stretching vibrations. These typically appear as multiple strong bands in the 1000-1200 cm⁻¹ region. nih.gov The specific frequencies and patterns are highly characteristic of the cyclic acetal (B89532) structure.
CH₂ Bending: Scissoring and rocking vibrations of the methylene (CH₂) groups in the ring and alkyl chains would be visible in the 1400-1470 cm⁻¹ range.
Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. While C-H and C-O stretches are also visible, Raman is often more sensitive to symmetric vibrations and vibrations of the carbon backbone, providing a more detailed picture of the skeletal structure. The combination of both IR and Raman spectra allows for a more complete and confident structural assignment.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Expected Intensity |
| 2965-2950 | C-H Asymmetric Stretch (CH₃) | Strong |
| 2880-2860 | C-H Symmetric Stretch (CH₃) | Medium |
| 2935-2915 | C-H Asymmetric Stretch (CH₂) | Strong |
| 2865-2845 | C-H Symmetric Stretch (CH₂) | Medium |
| 1470-1450 | C-H Bend (CH₂ Scissoring) | Medium |
| 1150-1050 | C-O-C Asymmetric & Symmetric Stretch | Strong, Multiple Bands |
| 1000-900 | C-C Skeletal Vibrations | Medium-Weak |
Chromatographic Methods for Separation and Quantification
Chromatography is an essential tool for separating components of a mixture and for determining the purity and concentration of a substance. For a moderately volatile and non-polar compound like this compound, both gas and liquid chromatography are highly effective.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile organic compounds. finechem-mirea.ru It combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
In a typical GC-MS analysis, a solution containing this compound would be injected into the GC, where it is vaporized. The gaseous analyte is then carried by an inert gas (e.g., helium) through a long, thin capillary column (e.g., a SH-Rxi-5 Sil MS column). amazonaws.com The separation is based on the compound's boiling point and its interactions with the stationary phase coating the column. Due to its molecular weight and structure, this compound would elute at a specific retention time under defined temperature-program conditions.
After exiting the GC column, the molecule enters the mass spectrometer's ion source, where it is typically fragmented by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum. The fragmentation pattern is a highly reliable fingerprint. For this compound (Molecular Weight: 186.29 g/mol ), key fragments would likely arise from the loss of the alkyl groups and cleavage of the dioxane ring.
Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI)
| m/z (Mass/Charge) | Possible Fragment Identity |
| 157 | [M - C₂H₅]⁺ (Loss of ethyl group) |
| 129 | [M - C₄H₉]⁺ (Loss of butyl group) |
| 87 | [C₄H₇O₂]⁺ (Fragment from ring cleavage) |
| 57 | [C₄H₉]⁺ (Butyl cation) |
| 29 | [C₂H₅]⁺ (Ethyl cation) |
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for compounds that may not be sufficiently volatile for GC or for analyses in complex liquid matrices. For this compound, a reverse-phase HPLC (RP-HPLC) method would be most suitable. sielc.com
In RP-HPLC, the stationary phase (the column packing) is non-polar (e.g., C18 or C8 silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. sielc.com When a sample is injected, this compound, being relatively non-polar, will have a stronger affinity for the stationary phase compared to the polar mobile phase. Its retention time can be precisely controlled by adjusting the ratio of the organic solvent in the mobile phase. apexbt.com Detection is commonly achieved using a UV detector if the molecule has a chromophore, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometer (LC-MS).
Table 4: Exemplar Reverse-Phase HPLC Method Parameters for Analysis
| Parameter | Condition |
| Column | C18 (e.g., ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm) apexbt.com |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient | Isocratic or Gradient (e.g., 60% B to 95% B over 10 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection | Refractive Index (RI) or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Applications in Advanced Organic Synthesis and Materials Science
5-Butyl-5-ethyl-1,3-dioxane as a Versatile Synthon in Organic Transformations
This compound, a member of the six-membered heterocyclic acetal (B89532) family, serves as a valuable synthon in modern organic chemistry. thieme-connect.de Its structural framework, featuring a stable 1,3-dioxane (B1201747) ring substituted with butyl and ethyl groups at the C5 position, offers a unique combination of steric and electronic properties. The chemistry of 1,3-dioxanes is fundamentally linked to the protection of functional groups, and they are widely employed for this purpose in multi-step syntheses. thieme-connect.dewikipedia.org The 1,3-dioxane ring generally exists in a stable chair-like conformation, similar to cyclohexane (B81311). thieme-connect.de This defined stereochemistry, combined with the compound's stability under a variety of reaction conditions, makes it a reliable component in the strategic assembly of complex organic molecules.
One of the most significant applications of the 1,3-dioxane scaffold is in the protection of 1,3-diols and carbonyl compounds (aldehydes and ketones). thieme-connect.defiveable.me this compound is the product of the acid-catalyzed condensation of 2-butyl-2-ethyl-1,3-propanediol (B52112) with a carbonyl compound, or conversely, it can be viewed as the protected form of the diol. This acetalization reaction is a cornerstone of protecting group chemistry, allowing chemists to mask the reactivity of specific functional groups to achieve chemoselectivity in subsequent transformations. wikipedia.org
| Functional Group | Protecting Reagent | Protected Form | Key Stability Features | Deprotection Condition |
| 1,3-Diol (e.g., 2-butyl-2-ethyl-1,3-propanediol) | Aldehyde or Ketone (e.g., formaldehyde (B43269), acetone) | This compound derivative | Stable to bases, nucleophiles, hydrides, and oxidants | Acid-catalyzed hydrolysis fiveable.me |
| Carbonyl (Aldehyde or Ketone) | 2-Butyl-2-ethyl-1,3-propanediol | This compound | Stable to bases, nucleophiles, hydrides, and organometallic reagents thieme-connect.de | Acid-catalyzed hydrolysis fiveable.me |
This table illustrates the role of the this compound framework in protecting group strategies.
Beyond its role as a simple protecting group, the this compound structure can be incorporated as a fundamental building block in the synthesis of more elaborate molecular architectures. The substituted 1,3-dioxane ring provides a rigid scaffold that can be used to control the spatial arrangement of functional groups, influencing the stereochemical outcome of subsequent reactions.
Precursors for Novel Heterocyclic Compounds and Scaffolds
The 1,3-dioxane ring system is not merely a passive protecting group; it can also serve as a reactive precursor for the synthesis of other heterocyclic structures. enu.kz Through carefully designed reaction sequences, the 1,3-dioxane moiety can undergo ring-opening, rearrangement, or ring-transformation reactions to yield novel heterocyclic scaffolds.
For instance, selective cleavage of the C-O bonds within the dioxane ring can unmask a 1,3-diol, which can then be subjected to further cyclization reactions to form different ring systems. The synthesis of various heterocyclic compounds often relies on such strategic manipulations of cyclic acetals. amazonaws.comtulane.edu The presence of the butyl and ethyl substituents on the this compound backbone can direct the regioselectivity of these transformations and become integral parts of the final heterocyclic product. This approach is a powerful tool in combinatorial chemistry and drug discovery for generating libraries of diverse molecular structures.
Integration into Polymer Chemistry and Advanced Materials
The unique structural features of this compound and its derivatives make them attractive candidates for applications in polymer science and the development of advanced materials.
Derivatives of this compound that contain a polymerizable functional group can be used as monomers for the synthesis of novel polymers. For example, the introduction of a vinyl, acrylate, or epoxide group onto the dioxane structure would allow it to participate in various polymerization reactions, such as radical, cationic, or ring-opening polymerization.
The incorporation of the bulky and rigid 5,5-disubstituted 1,3-dioxane unit into a polymer backbone can significantly influence the material's properties. It can enhance thermal stability, modify the glass transition temperature (Tg), and affect the mechanical properties of the resulting polymer. The use of cyclic ketene (B1206846) acetals, including 2-methylene-1,3-dioxepane (B1205776) (a related seven-membered ring), in radical ring-opening copolymerization allows for the insertion of ester bonds into the backbone of vinyl polymers, potentially rendering them more degradable. researchgate.net A similar strategy could be envisioned for appropriately functionalized this compound monomers. The synthesis of polysiloxanes with 5-disubstituted-1,3-dioxane-based mesogenic side groups has also been reported, highlighting their utility in creating liquid crystalline polymers. mdpi.com
| Potential Monomer Derivative | Polymerizable Group | Polymerization Method | Potential Polymer Property |
| (5-Butyl-5-ethyl-1,3-dioxan-2-yl)ethene | Vinyl | Radical, Cationic | Increased thermal stability, modified Tg |
| (5-Butyl-5-ethyl-1,3-dioxan-2-yl)methyl acrylate | Acrylate | Radical | Enhanced mechanical strength |
| 2-(Oxiran-2-ylmethyl)-5-butyl-5-ethyl-1,3-dioxane | Epoxide (Oxirane) | Anionic/Cationic Ring-Opening | Cross-linking capabilities, improved adhesion |
This table provides hypothetical examples of polymerizable derivatives and their potential applications.
In addition to serving as monomeric building blocks, this compound can be utilized as an additive or modifier for existing polymeric materials. Its chemical stability and physical properties allow it to function as a specialty plasticizer, a processing aid, or a property modifier. When blended with a host polymer, it can increase flexibility, lower the processing temperature, or alter the surface characteristics of the material. Its molecular structure, with a polar dioxane core and nonpolar alkyl side chains, suggests potential applications in modifying the compatibility of polymer blends or acting as a dispersing agent for fillers and pigments.
Contributions to Fine Chemical and Specialty Chemical Industries
The fine and specialty chemical industries thrive on the development of molecules with precise functionalities and applications. Within this context, 5,5-dialkyl-1,3-dioxanes serve as valuable intermediates for the synthesis of a range of chemical products. The stability of the 1,3-dioxane ring under many reaction conditions makes it an effective protecting group for 1,3-diols, a common structural motif in complex organic molecules.
One of the key starting materials for the synthesis of 5,5-disubstituted-1,3-dioxanes is pentaerythritol, which can be reacted with aldehydes or ketones to form the dioxane ring. This provides a straightforward route to compounds like 1,3-dioxane-5,5-dimethanol (B1596533), which can be further functionalized. The two hydroxyl groups on this precursor offer versatile handles for a variety of chemical transformations, including oxidation to aldehydes or carboxylic acids, and conversion to halides for use in coupling reactions. This versatility allows for the integration of the 5,5-disubstituted-1,3-dioxane core into a diverse array of specialty chemicals.
For instance, derivatives of 5,5-disubstituted-1,3-dioxanes are utilized in the production of specialty polymers. The diol functionality of compounds like 1,3-dioxane-5,5-dimethanol allows them to act as chain extenders in the synthesis of polyurethanes, contributing to the "hard segments" of the resulting elastomers. Furthermore, these diols can be alkoxylated to form polyether polyols, which are key components in various polymer systems. The specific nature of the substituents at the C5 position, such as butyl and ethyl groups, would be expected to influence the properties of the resulting polymers, for example, by affecting their thermal stability, solubility, and mechanical properties.
The following table summarizes the key reactive sites and potential transformations of 5,5-disubstituted-1,3-dioxane intermediates, highlighting their versatility in the fine and specialty chemical industries.
| Precursor Compound | Reactive Site(s) | Potential Transformations | Resulting Functional Molecules | Industrial Application Areas |
| 1,3-Dioxane-5,5-dimethanol | Two primary hydroxyl groups | Oxidation, Halogenation, Esterification, Alkoxylation | Aldehydes, Carboxylic acids, Halides, Esters, Polyether polyols | Specialty polymers, Polyurethanes, Coatings, Adhesives |
| 5,5-Bis(halomethyl)-1,3-dioxane | Two primary halide groups | Nucleophilic substitution, Coupling reactions (e.g., Sonogashira) | Amines, Ethers, C-C coupled products | Pharmaceutical intermediates, Agrochemicals, Functional materials |
Development of Functional Molecules and Ligands
The development of functional molecules, including those with specific biological activities or catalytic properties, often relies on the synthesis of scaffolds that can be systematically modified. The 1,3-dioxane ring, with its defined stereochemistry, serves as a valuable platform for the design of such molecules. The substitution pattern on the dioxane ring can be precisely controlled, allowing for the fine-tuning of the molecule's three-dimensional structure and its interactions with biological targets or metal centers.
Research has demonstrated that the 1,3-dioxane framework is a viable core for the development of bioactive compounds. For example, a series of 5-substituted and 2,5-disubstituted 1,3-dioxanes have been synthesized and evaluated for their analgesic properties. nih.gov This indicates that the 1,3-dioxane moiety can serve as a pharmacophore or a scaffold to orient functional groups in a way that leads to biological activity. The conformational rigidity of the dioxane ring can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor. nih.gov
Furthermore, the 1,3-dioxane structure has been employed in the synthesis of ligands for various receptors. Studies have shown that by modifying the substituents on the 1,3-dioxane ring, it is possible to create ligands that selectively interact with specific receptor subtypes, such as sigma (σ) receptors and the phencyclidine (PCP) binding site of the NMDA receptor. nih.gov The stereochemistry and substitution pattern are critical in determining the binding affinity and selectivity of these ligands. nih.gov
In the field of materials science, chiral 1,3-dioxane derivatives have been investigated as chiral dopants for liquid crystal compositions. nih.gov The introduction of a chiral molecule into a nematic liquid crystal phase can induce a helical twist, leading to the formation of a cholesteric phase, which has applications in liquid crystal displays (LCDs). nih.gov The helical twisting power of the dopant is highly dependent on its molecular structure, and the rigid 1,3-dioxane scaffold provides a means to create effective chiral dopants. nih.gov The synthesis of 5-alkylidene-1,3-dioxane-4,6-diones has also been explored, leading to a family of axially chiral alkenes with potential applications in asymmetric synthesis and materials science. rsc.org
The following table provides examples of functional molecules and ligands based on the 1,3-dioxane scaffold, illustrating the diverse applications of this structural motif.
| Dioxane Derivative Class | Functional Application | Key Structural Features | Research Findings |
| 5-Substituted-1,3-dioxanes | Bioactive Molecules (Analgesics) | Varied substituents at the C5 position | Some compounds showed significant analgesic effects in preclinical studies. nih.gov |
| 2,4-Disubstituted-1,3-dioxanes | Receptor Ligands (σ and NMDA receptors) | Aminoalkyl side chains and aromatic substituents | Binding affinity and selectivity are highly dependent on stereochemistry and substitution patterns. nih.gov |
| 4,6-Diaryl-5,5-difluoro-1,3-dioxanes | Chiral Dopants for Liquid Crystals | Chiral diaryl substitution and difluoro modification | Enantiomers were evaluated as potential new chiral dopants for liquid-crystal compositions. nih.gov |
| 5-Alkylidene-1,3-dioxane-4,6-diones | Axially Chiral Alkenes | Exocyclic double bond at the C5 position | A family of stable, axially chiral alkenes with potential in asymmetric synthesis. rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
